molecular formula C30H42O7 B1252462 Ganoderic acid C1 CAS No. 95311-97-0

Ganoderic acid C1

Cat. No.: B1252462
CAS No.: 95311-97-0
M. Wt: 514.6 g/mol
InChI Key: YTVGSCZIHGRVAV-NJNFCIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid C1 is a triterpenoid.
This compound is a natural product found in Ganoderma lucidum with data available.

Scientific Research Applications

1. Chromatographic Analysis and Purification

Ganoderic acids, including Ganoderic acid C1, are bioactive secondary metabolites from Ganoderma lucidum, a traditional medicinal mushroom. Advanced chromatographic methods like reversed phase HPLC (RP-HPLC) have been developed for the efficient recovery and purification of these acids from G. lucidum mycelia. These methods are crucial for facilitating research and potential applications of these compounds in various fields (Tang, Gu, & Zhong, 2006).

2. Anti-Tumor Activity and JAK-STAT3 Signaling Pathway

Ganoderic acid A, a relative of this compound, has shown potential in inhibiting the JAK-STAT3 signaling pathway. This inhibition enhances the chemosensitivity of HepG2 cells to cisplatin, suggesting a role for ganoderic acids in cancer therapy. These findings indicate a potential therapeutic strategy using ganoderic acid A in combination with chemotherapeutic agents (Yao, Li, Xu, & Lü, 2012).

3. Immune Function Enhancement and Anti-Cancer Effects

Studies have revealed that Ganoderic acid Me (GA-Me), closely related to this compound, can inhibit tumor growth and lung metastasis in mice. It enhances Natural Killer (NK) cells' activity and increases the expressions of Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma), suggesting its role in boosting immune function and potential application in cancer treatment (Wang, Zhao, Liu, Huang, Zhong, & Tang, 2007).

4. Biosynthetic Pathways and Biochemical Analysis

The biosynthetic pathways of ganoderic acids, including this compound, are being studied to understand their production mechanisms. The functional characterization of specific genes like CYP512U6 in G. lucidum, involved in the biosynthesis of these acids, is a significant step towards comprehending their natural synthesis processes (Yang, Li, Li, Zhou, Xiao, & Yan, 2018).

5. Therapeutic Applications and Drug Development

Research on ganoderic acids, including this compound, is focused on their potential therapeutic applications, particularly in cancer treatment. Modifications of these compounds to produce more effective inhibitors of cancer cell proliferation are ongoing. For instance, studies on ganoderic acid T derivatives have revealed significant anticancer effects, offering insights into the development of potential chemotherapy agents (Liu, Li, & Zhong, 2012).

Mechanism of Action

Target of Action

Ganoderic acid C1 (GAC1) is a lanostane triterpenoid isolated from Ganoderma lucidum . It primarily targets neutrophils and TNF-α production in murine macrophages . It has also been found to target IL-1R1 , disrupting the binding of IL-1β to IL-1R1 in cancer cells .

Mode of Action

GAC1 exhibits marked anti-inflammatory activities by inhibiting the generation of reactive oxygen species (ROS) and the expression of p21 and p16 proteins . It also suppresses TNF-α production . In cancer cells, GAC1 inhibits the binding of IL-1β to IL-1R1 .

Biochemical Pathways

GAC1 is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .

Pharmacokinetics

While specific pharmacokinetic data for GAC1 is limited, a study on a related compound, ganoderic acid H, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours with a low elimination rate . This suggests that GAC1 may have similar ADME properties.

Result of Action

GAC1 has been shown to significantly reduce pulmonary inflammation and airway neutrophilia . It also inhibits TNF-α, IL-4, and IL-5 levels . Furthermore, GAC1 has been shown to lower blood pressure through inhibiting the angiotensin-converting enzyme .

Action Environment

The action of GAC1 can be influenced by environmental factors. For instance, the production of GAC1 in Ganoderma lucidum requires specific cultivation conditions . Additionally, the efficacy of GAC1 in treating neutrophil-dominant, steroid-resistant asthma was demonstrated in a murine model , suggesting that the in vivo environment can influence the compound’s action and efficacy.

Safety and Hazards

Ganoderic acid C1 is for R&D use only. It is not for medicinal, household or other use . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ganoderic acid C1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits angiotensin-converting enzyme (ACE) with an IC50 value of 745 µM . Additionally, it inhibits HIV-1 protease with an IC50 value of 180 µM . This compound also suppresses the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce the proliferation of murine Lewis lung carcinoma cells . In human lung epithelial cells (NCI-H292), this compound decreases the expression of the MUC5AC gene and reduces the production of reactive oxygen species (ROS) . Furthermore, it inhibits the phosphorylation of NF-κB and the production of TNF-α in peripheral blood mononuclear cells (PBMCs) isolated from asthma patients . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TNF-α with a binding energy of -10.8 kcal/mol, as demonstrated by molecular docking studies . This compound also inhibits the generation of ROS and the expression of p21 and p16 proteins . These interactions suggest that this compound exerts its effects through enzyme inhibition, modulation of gene expression, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound significantly reduces pulmonary inflammation and airway neutrophilia in murine models . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of asthma, chronic treatment with this compound significantly reduces pulmonary inflammation and airway neutrophilia The threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate and involves several key enzymes, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . The regulation of this compound biosynthesis by environmental factors and signaling molecules has also been studied . These findings provide insights into the metabolic pathways and regulatory mechanisms associated with this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is believed to be involved in the cytosolic pathway, where it interacts with signaling molecules such as ROS, Ca2+, and NO . These interactions may affect the localization and accumulation of this compound within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it participates in the mevalonate pathway . The compound’s activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and therapeutic applications.

Properties

IUPAC Name

(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVGSCZIHGRVAV-NJNFCIENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915031
Record name 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95311-97-0, 108340-60-9
Record name Ganoderic acid C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANODERIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the anti-inflammatory effects of Ganoderic acid C1 (GAC1) and its potential mechanism of action?

A1: [, ] Studies indicate that GAC1 exhibits anti-inflammatory effects, particularly in the context of Crohn's disease and asthma. In vitro studies using human cell lines and primary cells from patients revealed that GAC1 can suppress the production of pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-4, IL-5, and IL-17A. The mechanism underlying these effects appears to involve the downregulation of the NF-κB signaling pathway, a key regulator of inflammation []. Specifically, GAC1 treatment was shown to block the activation of NF-κB in peripheral blood mononuclear cells (PBMCs) and inflamed colonic mucosa from Crohn's disease patients []. In a murine model of steroid-resistant, neutrophil-dominant asthma, GAC1 significantly reduced pulmonary inflammation and airway neutrophilia, while also inhibiting TNF-α, IL-4, and IL-5 levels [].

Q2: What is the chemical structure of GAC1?

A2: While a specific molecular formula and weight weren't explicitly stated in the provided abstracts, GAC1 is a lanostane-type triterpenoid. [, ] These compounds are characterized by a four-ring structure with various functional groups attached. For a precise molecular formula and weight, a deeper dive into the chemical literature specifically focused on GAC1 characterization would be needed.

Q3: Are there analytical methods for detecting and quantifying GAC1?

A3: [, ] Yes, high-performance liquid chromatography (HPLC) has been successfully employed to determine the content of GAC1 in various Ganoderma lucidum samples, including spore oil [] and fruiting bodies []. These methods typically utilize reversed-phase C18 columns and UV detection, often at a wavelength of 254 nm [].

Q4: Have there been studies looking at the geographical variation in GAC1 content within Ganoderma lucidum?

A4: [] Yes, a study investigating triterpenes in Ganoderma lucidum from 31 different geographical areas and under various cultivation conditions did find variation in triterpenoid content, including GAC1 []. This highlights the potential impact of origin and cultivation practices on the chemical composition of this medicinal mushroom.

Q5: Are there any other bioactive compounds found in Ganoderma lucidum alongside GAC1?

A6: [, ] Yes, Ganoderma lucidum is a rich source of bioactive compounds. Along with GAC1, other triterpenoids such as ganoderic acids A, B, G, H, ganoderenic acids A, B, D, lucidenic acids A, B, C, E2, L, N, P, as well as ganoderma alcohols like ganodermanonol, ganodermadiol, and ganodermanontriol have been isolated from this fungus [, ]. This diverse chemical profile contributes to the wide range of medicinal properties attributed to Ganoderma lucidum.

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